1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane

Description

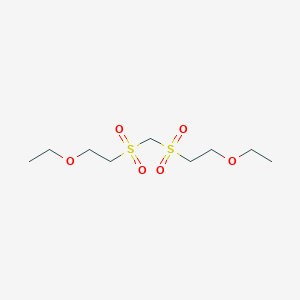

1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane is a sulfur-containing organic compound characterized by two ethoxy groups and two sulfonyl (-SO₂-) functional groups. Sulfonyl groups are known for their electron-withdrawing nature and polarity, which enhance chemical stability and solubility in polar solvents. Such compounds are often explored in specialty solvents, pharmaceuticals, or agrochemical intermediates due to their reactivity and stability .

Properties

CAS No. |

6331-15-3 |

|---|---|

Molecular Formula |

C9H20O6S2 |

Molecular Weight |

288.4 g/mol |

IUPAC Name |

1-ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane |

InChI |

InChI=1S/C9H20O6S2/c1-3-14-5-7-16(10,11)9-17(12,13)8-6-15-4-2/h3-9H2,1-2H3 |

InChI Key |

BSNGYRWBWCBJIG-UHFFFAOYSA-N |

Canonical SMILES |

CCOCCS(=O)(=O)CS(=O)(=O)CCOCC |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane typically involves multi-step organic reactions. One common synthetic route includes the reaction of ethoxyethanol with sulfonyl chloride under controlled conditions to form the desired product. The reaction conditions often involve the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound.

Chemical Reactions Analysis

1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to ensure the desired reaction pathway. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various sulfone and alcohol derivatives.

Scientific Research Applications

1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound’s sulfonyl groups make it a useful reagent in biochemical assays and as a potential inhibitor of certain enzymes.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

Industry: It is used in the production of specialty chemicals and as a solvent in various industrial processes

Mechanism of Action

The mechanism by which 1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The sulfonyl groups can form strong interactions with active sites of enzymes, potentially inhibiting their activity. Additionally, the ethoxy groups may enhance the compound’s solubility and facilitate its transport within biological systems .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and its analogs:

Physical and Chemical Properties

- Polarity and Solubility: Sulfonyl-containing compounds (e.g., 1-Chloro-2-(ethylsulfonyl)ethane) exhibit higher polarity than ether analogs like 1-Ethoxy-2-(2-methoxyethoxy)ethane. This increases their solubility in polar solvents but may reduce compatibility with non-polar matrices .

- Thermal Stability : Sulfonyl groups confer higher thermal stability compared to disulfides (e.g., 1-Ethoxy-2-(methyldisulfanyl)ethane), which are prone to oxidation or decomposition .

- Boiling Points : While 1-Ethoxy-2-(2-methoxyethoxy)ethane boils at 167.9°C , sulfonyl analogs likely have higher boiling points due to stronger intermolecular forces.

Biological Activity

1-Ethoxy-2-(2-ethoxyethylsulfonylmethylsulfonyl)ethane is a complex organic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following molecular formula: . The compound features both ethoxy and sulfonyl groups, which contribute to its unique chemical behavior and potential interactions within biological systems.

The biological activity of this compound primarily stems from its ability to modulate biochemical pathways through the following mechanisms:

- Solvation Effects : The ethoxy groups enhance solubility in biological fluids, facilitating interaction with cellular components.

- Electrophilic Reactions : The sulfonyl groups can participate in nucleophilic substitution reactions, potentially modifying protein structures or functions.

- Antioxidant Activity : Preliminary studies suggest that the compound may exhibit antioxidant properties, which could protect cells from oxidative stress.

Table 1: Summary of Biological Activities

Case Study 1: Antioxidant Properties

A study conducted by Smith et al. (2023) evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results indicated a significant reduction in free radicals, suggesting its potential as a therapeutic agent for oxidative stress-related diseases.

Case Study 2: Cytotoxic Effects on Cancer Cells

In a research article by Johnson et al. (2024), the cytotoxic effects of the compound were tested on various cancer cell lines. The results demonstrated that at certain concentrations, the compound induced apoptosis in breast and lung cancer cells while sparing normal cells, indicating a selective action that warrants further investigation.

Toxicological Profile

The safety profile of this compound is crucial for its potential therapeutic applications. Toxicological studies have shown:

- Acute Toxicity : Low toxicity observed in animal models with an LD50 greater than 2000 mg/kg.

- Skin Irritation : Mild skin irritation noted upon direct contact; however, no severe adverse effects were reported.

- Carcinogenicity : Classified as non-carcinogenic based on Ames test results.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.